molecular formula C9H10O3 B1271440 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 6006-82-2

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No. B1271440
CAS RN: 6006-82-2
M. Wt: 166.17 g/mol
InChI Key: JADSGOFBFPTCHG-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, more commonly known as 2-ethoxybenzodioxole (EBdO), is a heterocyclic compound that has been widely studied in recent years due to its potential application in various scientific fields. EBdO is a colorless, odorless, and water-soluble compound that has been used in the synthesis of various compounds, such as dyes, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of various polymers and in the production of various organic materials. EBdO is also known for its potential as a catalyst in organic reactions, and its ability to act as a reagent in various organic syntheses.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules, particularly those with potential therapeutic effects. Its structure is a key intermediate in the formation of compounds that exhibit anticancer properties . Researchers utilize it to develop new medications that can selectively target cancer cells while minimizing the impact on healthy cells.

Mechanism of Action

Target of Action

The primary targets of 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol are not well-documented. These properties are crucial in determining the bioavailability of the compound. Future studies will need to focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular levels will also be elucidated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundFactors such as temperature, pH, and the presence of other compounds can affect how 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol behaves in a biological system .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADSGOFBFPTCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374938
Record name 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

CAS RN

6006-82-2
Record name 1,3-Benzodioxole-5-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxaindan-5-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3,4-Methylenedioxyphenylacetic acid (18.0 g) was added portionwise over 30 minutes to a stirred, ice-cooled suspension of lithium aluminium hydride (4.0 g) in ether (400 ml) and the mixture was stirred at room temperature for two hours, quenched by the cautious addition of saturated aqueous ammonium chloride solution and filtered. The filtrate was washed with 10% aqueous sodium carbonate solution, dried over magnesium sulphate and evaporated to give the title compound as a pale yellow oil (15.01 g, 90%), which was characterised by its 1H-NMR spectrum.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of benzo[1,3]dioxol-5-yl-acetic acid (2.5 g, 13.9 mmol) in tetrahydrofuran (15 ml) under argon at −10° C. was treated dropwise with borane-dimethylsulfide complex (1.45 ml, 15.3 mmol). The mixture was stirred at ambient temperature for 1.5 hours (CAUTION—exothermic reaction). The orange solution was cooled to ˜5° C. (ice bath) and methanol (1.4 ml) was added. After 0.5 hour at room temperature, the mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic extract was dried and evaporated to give a yellow oil (1.95 g, 84%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Yield
84%

Synthesis routes and methods III

Procedure details

A solution of 3,4-(methylenedioxy)phenylacetic acid (Intermediate D1) (commercially available from Aldrich) (2 g, 11 mmol) in diethyl ether (40 mL) and THF (60 mL) was treated with lithium aluminum hydride: LiAlH4 (24 mL, 1 M in ether) at rt for 16 h. Rochelle's salt solution was added to quench the reaction mixture. The aqueous layer was extracted with ether (3×100 mL). The combined organic fractions were dried over MgSO4, filtered and evaporated to give 1.8 g of 2-benzo[1,3]dioxol-5-yl-ethanol (Intermediate D2) that was sufficiently pure to be used in the next synthetic step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5-Carboxymethyl-1,3-benzodioxolane (18 g) was added, in portions over 30 minutes, to a stirred, ice-cooled (0° C.) suspension of lithium aluminium hydride (4 g) in diethyl ether (400 ml). The mixture was stirred at room temperature for 2 hours then quenched by the cautious addition of saturated aqueous ammonium chloride solution. The mixture was filtered and the filtrate was washed with 10% aqueous sodium carbonate solution then dried (MgSO4) and concentrated in vacuo to give the title compound as an oil, 15.01 g.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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